Benzo[b][1,4]dioxine-6-carboxylic acid
Overview
Description
Benzo[b][1,4]dioxine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds : Benzo[b][1,4]dioxine-6-carboxylic acid derivatives are used in novel synthetic processes. For instance, they are involved in the Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, a process that forms three new bonds in one step (Liao et al., 2005).
Electrochemistry Studies : These compounds are also important in electrochemistry research. A study on the redox behavior of a novel quinoxaline carboxylic acid derivative, related to this compound, at a glassy carbon electrode in various pH conditions provides insights into its electrochemical properties (Shah et al., 2014).
Mechanistic Insight into Reactions : Research on the rearrangement of allyl aryl ethers, involving benzo[1,4]dioxines, offers insights into the mechanisms of novel reactions (Orovecz et al., 2002).
Development of Supramolecular Systems : this compound derivatives are key in developing supramolecular systems with specific interactions and surface properties, as seen in the synthesis of functionalized polybenzoxazines (Mohamed et al., 2015).
Pharmacological Applications : Some derivatives have shown potential in pharmacological applications, like in the synthesis and transformations of certain esters with potential antiallergic properties (Görlitzer & Kramer, 2000).
Investigation in Organic Chemistry : The compound and its derivatives are subjects of investigation in various organic chemistry applications, such as in the synthesis and analysis of specific spiroketal skeletons derived from benzo[d][1,3]dioxine (Liu et al., 2013).
Exploration of New Synthetic Routes : Research has also been conducted on the synthesis of novel aryl spirodioxines based on a benzo[b][1,4]dioxine skeleton, which highlights the exploration of new synthetic routes in this field (Brimble et al., 2007).
Properties
IUPAC Name |
1,4-benzodioxine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQERPEZSJJWHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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